2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
CAS No.:
Cat. No.: VC10464878
Molecular Formula: C21H18N6O
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N6O |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 2-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide |
| Standard InChI | InChI=1S/C21H18N6O/c1-15-5-2-3-6-18(15)21(28)24-17-9-7-16(8-10-17)23-19-11-12-20(26-25-19)27-14-4-13-22-27/h2-14H,1H3,(H,23,25)(H,24,28) |
| Standard InChI Key | PHVSHXKHIQVMGH-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Introduction
"2-Methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide" is a complex organic compound that belongs to the class of substituted benzamides. This compound features a benzamide core, functionalized with a pyridazinyl-pyrazole moiety and an aminophenyl substituent. Such structures are often explored for their potential in medicinal chemistry due to their ability to interact with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.
Structural Features
The molecular structure of this compound can be dissected into the following key components:
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Benzamide Core: Provides a planar scaffold for functionalization and potential interaction with biological macromolecules.
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Pyridazine Ring: Known for its electron-deficient nature, which may enhance binding affinity in enzyme or receptor interactions.
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Pyrazole Substituent: A versatile heterocycle often associated with bioactivity in pharmaceuticals.
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Aminophenyl Group: Contributes to hydrogen bonding and electronic properties.
Synthesis
The synthesis of compounds similar to this structure typically involves:
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Formation of the Benzamide Core: This is achieved by reacting a methyl-substituted benzoic acid derivative with an amine under coupling conditions.
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Introduction of the Pyridazinyl-Pyrazole Unit: Pyridazine derivatives are synthesized via cyclization reactions, often starting from hydrazine derivatives and diketones. Pyrazole substitution is introduced through nucleophilic substitution or condensation reactions.
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Coupling with Aminophenyl Group: The final step involves coupling the pyridazinyl-pyrazole intermediate with an aminophenyl derivative using amide bond-forming reactions.
Applications and Potential Uses
Compounds with similar frameworks have been studied extensively for their pharmacological properties:
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Antimicrobial Activity: Pyridazine and pyrazole derivatives have shown promising activity against bacterial and fungal pathogens .
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Antileishmanial Agents: Pyrazole-based compounds have been identified as active against Leishmania species, offering potential treatments for neglected tropical diseases .
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Anti-inflammatory Properties: Benzamide derivatives are frequently investigated for their ability to inhibit inflammatory pathways.
Characterization Techniques
To confirm the identity and purity of "2-Methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide," the following analytical methods are employed:
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NMR Spectroscopy (¹H and ¹³C): Provides detailed information on the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.
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X-ray Crystallography: Determines the three-dimensional arrangement of atoms in crystalline samples.
Biological Evaluation
Preliminary studies on related compounds suggest potential bioactivities:
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Cytotoxicity Assays: Evaluate safety profiles by testing against normal and cancerous cell lines.
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Enzyme Inhibition Studies: Investigate interactions with enzymes such as kinases or proteases.
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Molecular Docking: Simulates binding interactions with target proteins to predict efficacy.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H17N5O |
| Molecular Weight | ~343 g/mol |
| Melting Point | Typically >200°C |
| Solubility | Soluble in DMSO, sparingly in water |
| Key Functional Groups | Amide, pyrazole, pyridazine |
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